4-氨基-6-羟基嘧啶

描述

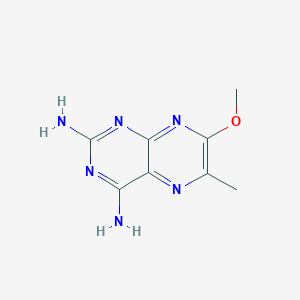

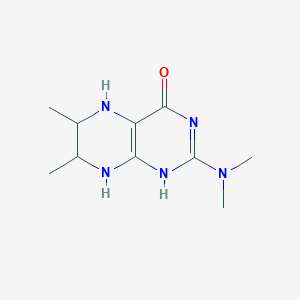

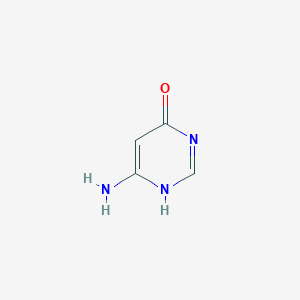

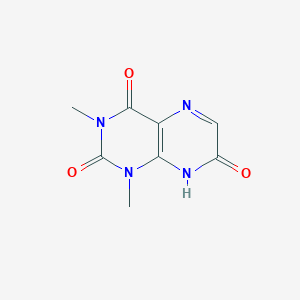

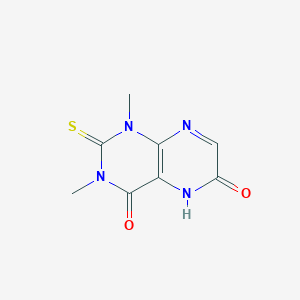

4-Amino-6-hydroxypyrimidine is an organic compound with the empirical formula C4H5N3O . It has a molecular weight of 111.10 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxypyrimidine is represented by the SMILES stringNc1cc(O)ncn1 . The InChI key for this compound is HFMLLTVIMFEQRE-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-6-hydroxypyrimidine are not available, pyrimidines are known to undergo a variety of reactions .Physical And Chemical Properties Analysis

4-Amino-6-hydroxypyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

4-氨基-6-羟基嘧啶:科学研究应用的全面分析

对一氧化氮产生的抑制作用:4-氨基-6-羟基嘧啶衍生物已被合成和评估,以确定其抑制免疫诱导的一氧化氮生成的潜力。 这一应用在炎症性疾病的研究中意义重大,因为一氧化氮在炎症性疾病中起着关键作用 .

药物化合物中的合成中间体:该化合物是各种药理活性分子生产中的合成中间体。 例如,它已被用于合成具有潜在治疗效果的装饰六元杂环 .

实验室化学品:作为实验室化学品,4-氨基-6-羟基嘧啶被用于各种研究环境中,包括食品、药物、杀虫剂或杀生物产品开发 .

新型嘧啶衍生物的合成:研究人员已开发出使用 4-氨基-6-羟基嘧啶合成新型 5-取代的 2-氨基-4,6-二氯嘧啶的优化程序,这些嘧啶在药物化学中很有价值 .

安全和危害

未来方向

作用机制

Target of Action

4-Amino-6-hydroxypyrimidine is a type of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of 4-Amino-6-hydroxypyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators play a crucial role in the inflammation process .

Biochemical Pathways

The inhibition of the aforementioned inflammatory mediators affects several biochemical pathways. These pathways are involved in the production and regulation of inflammation in the body. By inhibiting these mediators, 4-Amino-6-hydroxypyrimidine can potentially reduce inflammation and its associated symptoms .

Result of Action

The result of 4-Amino-6-hydroxypyrimidine’s action is a potential reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response, which may alleviate symptoms associated with inflammation .

属性

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the known biological activities of 4-Amino-6-hydroxypyrimidine?

A1: 4-Amino-6-hydroxypyrimidine has demonstrated interesting biological activities, particularly in the realm of immunomodulation. Studies have shown that it can influence delayed hypersensitivity responses, potentially acting as an immunostimulant under certain conditions. [, ] Furthermore, research indicates it can enhance the effectiveness of antibiotic therapy in experimental infection models, particularly when immunosuppression is a factor. []

Q2: How does 4-Amino-6-hydroxypyrimidine compare to other similar compounds in terms of its biological activity?

A2: When compared to other pyrimidine derivatives like methyluracil and oxymethyluracil, 4-Amino-6-hydroxypyrimidine exhibited weaker stimulation of skin repair in animals with burns under stress conditions. [] In contrast, in the context of antibiotic therapy efficacy, it sometimes displayed comparable or even superior effects compared to prodigiozan. []

Q3: Has 4-Amino-6-hydroxypyrimidine been investigated for its potential in treating specific diseases?

A3: While not extensively studied as a therapeutic agent itself, 4-Amino-6-hydroxypyrimidine shows promise in supporting other treatments. For instance, it has demonstrated the ability to increase survival rates and improve the efficacy of tobramycin therapy in mice with Staphylococcus infection against a backdrop of immunosuppression induced by prednisolone or imuran. []

Q4: What is the structural characterization of 4-Amino-6-hydroxypyrimidine?

A4: 4-Amino-6-hydroxypyrimidine is a substituted pyrimidine ring with an amino group at position 4 and a hydroxyl group at position 6.

Q5: Are there any green chemistry approaches to synthesizing 4-Amino-6-hydroxypyrimidine?

A5: Yes, recent research highlights the use of Raney Nickel for the dethiolation of 2-mercaptopyrimidine derivatives in aqueous solutions to produce various substituted pyrimidines, including 4-Amino-6-hydroxypyrimidine. [] This method avoids the use of organic solvents, making it a more environmentally friendly approach.

Q6: Beyond its potential in immunology and supporting antibiotic treatment, are there other research avenues being explored with 4-Amino-6-hydroxypyrimidine?

A6: The successful direct N-glycosidation of 4-Amino-6-hydroxypyrimidine to produce 6-hydroxycytidine (an isomer of cytidine) has been achieved. [] This opens up possibilities for exploring its role in nucleoside chemistry and potentially as a building block for modified nucleic acids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-(acetylamino)-2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-pteridinyl)methyl]malonate](/img/structure/B371996.png)